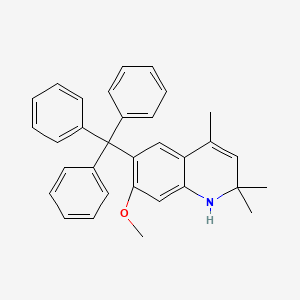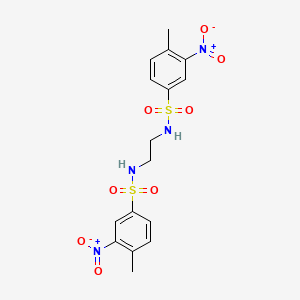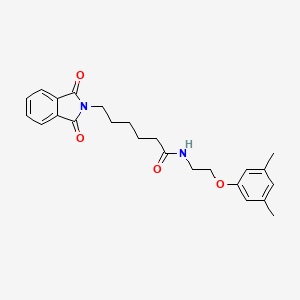
3-(3-Oxo-3-piperidin-1-yl-propyl)-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a piperidine ring and a trimethoxyphenyl group, contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-(piperidin-1-yl)propanal with 3,4,5-trimethoxybenzaldehyde, followed by cyclization with a thiazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
(5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Amino Acids: Building blocks of proteins, with various functional groups that can undergo similar chemical reactions.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments, highlighting the diverse applications of organic compounds.
Uniqueness
(5Z)-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which combines a thiazolidinone core with a piperidine ring and a trimethoxyphenyl group. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, setting it apart from simpler compounds like dichloroaniline or amino acids.
Propiedades
Fórmula molecular |
C21H26N2O5S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(5Z)-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O5S2/c1-26-15-11-14(12-16(27-2)19(15)28-3)13-17-20(25)23(21(29)30-17)10-7-18(24)22-8-5-4-6-9-22/h11-13H,4-10H2,1-3H3/b17-13- |
Clave InChI |
GBHGEQDEWKUBJT-LGMDPLHJSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11643857.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11643862.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)


![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)



![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
